Fmoc-Asp(OcHex)-OH

Catalog No.
S828238
CAS No.
130304-80-2
M.F
C25H27NO6
M. Wt
437.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asp(OcHex)-OH

CAS Number

130304-80-2

Product Name

Fmoc-Asp(OcHex)-OH

IUPAC Name

(2S)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Molecular Formula

C25H27NO6

Molecular Weight

437.5

InChI

InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)/t22-/m0/s1

InChI Key

OCMZRMNYEXIKQI-QFIPXVFZSA-N

SMILES

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Asp(OcHex)-OH;130304-80-2;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoicacid;Fmoc-Asp(OcHx)-OH;AmbotzFAA1705;PubChem18985;CTK8B7909;MolPort-003-981-641;ZINC2508186;ANW-58917;CF-174;AKOS015922865;AKOS016002008;RTR-004133;VA50284;Fmoc-L-asparticacid4-cyclohexylester;AJ-36267;AK-57354;AN-32342;AB0088944;A7861;FT-0643126;ST24035794;(2S)-4-(cyclohexoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-butanoicacid

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Asp(OcHex)-OH in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are attached one by one to a solid support, building the peptide chain in a sequential manner. Fmoc-Asp(OcHex)-OH is a protected form of aspartic acid, where the Fmoc group (Fluorenylmethoxycarbonyl) protects the alpha-amino group of aspartic acid. This protecting group ensures that the desired amino acid is incorporated into the peptide chain at the correct position [2].

The "OcHex" group in Fmoc-Asp(OcHex)-OH refers to a cyclohexyl ester protecting group attached to the side chain of aspartic acid. This protecting group is later removed under specific chemical conditions to reveal the functional side chain of aspartic acid, which can participate in various interactions within the final peptide [2].

Here are some resources for further reading:

  • [1] Merrifield, R. B. (1963). Solid-Phase Peptide Synthesis. Science, 140(3572), 558-560
  • [2] Chan, W. C., & White, P. D. (2000). Fmoc and Boc protecting groups in peptide synthesis. Fmoc and Boc Protection and Deprotection Strategies, 1-28

Fmoc-Aspartic Acid with Hexyl Carbonate Protection (Fmoc-Asp(OcHex)-OH) is a derivative of aspartic acid, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a hexyl carbonate group on the side chain. This compound is primarily utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides.

  • Providing acidic or negatively charged regions within the peptide structure
  • Participating in hydrogen bonding and metal ion coordination
  • Contributing to the overall conformation and stability of the peptide []
  • Skin and eye irritation: The compound may cause irritation upon contact [].
  • Respiratory irritation: Inhalation of dust particles should be avoided [].

Fmoc-Asp(OcHex)-OH participates in several key reactions during peptide synthesis:

  • Deprotection Reaction: The Fmoc group is typically removed using a base such as piperidine, leading to the formation of free aspartic acid.
  • Ester Hydrolysis: The hexyl carbonate can be hydrolyzed under acidic or basic conditions, releasing the aspartic acid and hexanol.
  • Coupling Reactions: Fmoc-Asp(OcHex)-OH can be coupled with other amino acids through peptide bond formation, often using coupling agents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

The synthesis of Fmoc-Asp(OcHex)-OH generally involves:

  • Protection of Aspartic Acid: The amino group of aspartic acid is protected with the Fmoc group.
  • Formation of Hexyl Carbonate: The hydroxyl group on the side chain is then reacted with hexanol in the presence of an activating agent (e.g., dicyclohexylcarbodiimide) to form the hexyl carbonate.
  • Purification: The product is purified through techniques like column chromatography to obtain a high-purity compound.

Fmoc-Asp(OcHex)-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that require aspartic acid residues.
  • Drug Development: Its derivatives may be explored for developing therapeutic peptides targeting various biological pathways.
  • Research: Used in studies investigating peptide interactions and modifications.

Interaction studies involving Fmoc-Asp(OcHex)-OH focus on its role in peptide assembly and stability. These studies often assess:

  • Peptide Stability: Evaluating how different protecting groups affect the stability of peptides during synthesis.
  • Biological Interactions: Investigating how peptides containing Fmoc-Asp(OcHex)-OH interact with receptors or enzymes.

Several compounds are structurally related to Fmoc-Asp(OcHex)-OH, each with unique properties:

Compound NameKey FeaturesUnique Aspects
Fmoc-Asp(tBu)-OHtert-Butyl ester protectionMore prone to aspartimide formation under basic conditions .
Fmoc-Asp(OMpe)-OHBulky methoxyphenyl ethyl protectionReduces aspartimide formation significantly .
Fmoc-Asp(OBno)-OHBoron protection groupOffers improved chiral stability and minimal by-products .

Uniqueness of Fmoc-Asp(OcHex)-OH

The uniqueness of Fmoc-Asp(OcHex)-OH lies in its balance between effective protection during peptide synthesis and ease of deprotection. Its hexyl carbonate side chain provides distinct chemical reactivity compared to other protecting groups, potentially influencing both the efficiency of peptide synthesis and the properties of the resulting peptides.

Molecular Structure and Constitutional Formula

9-Fluorenylmethoxycarbonyl-L-aspartic acid beta-cyclohexyl ester represents a protected amino acid derivative with the molecular formula C25H27NO6 and a molecular weight of 437.48 grams per mole [1] [2] [3]. The compound bears the Chemical Abstracts Service registry number 130304-80-2, which serves as its unique chemical identifier [1] [2] [3].

The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-4-(cyclohexyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid [1] [4] [5]. This nomenclature reflects the complete structural arrangement including the stereochemical configuration at the alpha carbon position.

The molecular structure consists of three primary functional components: the 9-fluorenylmethoxycarbonyl protecting group attached to the amino functionality, the L-aspartic acid backbone, and the cyclohexyl ester protecting group on the beta-carboxyl position [1] [4]. The constitutional formula demonstrates a complex arrangement where the fluorene moiety provides aromatic character while the cyclohexyl group contributes aliphatic bulk to the overall molecular architecture [2] [4].

The canonical Simplified Molecular Input Line Entry System representation is C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, which encodes the complete connectivity pattern of all atoms within the molecule [4] [7]. The International Chemical Identifier key OCMZRMNYEXIKQI-QFIPXVFZSA-N provides a unique hash-like identifier for database searches and chemical informatics applications [1] [5].

Stereochemical Configuration and Chirality

The compound possesses a single chiral center located at the alpha carbon of the aspartic acid residue, which maintains the S-configuration characteristic of naturally occurring L-amino acids [1] [4] [5]. This stereochemical arrangement is crucial for maintaining the biological relevance and synthetic utility of the protected amino acid derivative.

The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the carboxyl group takes highest priority, followed by the amino group, the beta-methylene carbon, and finally the hydrogen atom [17]. The S-configuration ensures that the compound retains the stereochemical integrity required for peptide synthesis applications where maintaining natural amino acid stereochemistry is essential [17].

Optical activity represents a direct consequence of the chiral center present in the molecule [15] [17]. The specific rotation of the compound depends on solvent conditions and concentration, as is characteristic of chiral molecules containing asymmetric carbon centers [15] [17]. The presence of the bulky 9-fluorenylmethoxycarbonyl and cyclohexyl ester groups may influence the magnitude of optical rotation through conformational effects on the chiral center environment [17].

Physical Properties and Stability Parameters

The compound exists as a white to off-white crystalline solid powder under standard conditions [2] [7]. The physical form facilitates handling and storage while providing adequate stability for synthetic applications [2] [7].

Table 1: Physical Properties of 9-Fluorenylmethoxycarbonyl-L-aspartic acid beta-cyclohexyl ester

PropertyValueReference
Density (predicted)1.31 g/cm³ [2]
Boiling Point (predicted)667.8±55.0 °C [2]
Flash Point (predicted)355.6°C [2]
pKa (predicted)3.55±0.23 [2]
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, acetone [2]
Storage Temperature2-8°C (sealed, dry conditions) [2] [14]
Purity (typical)≥98% [7] [14]

The predicted boiling point of 667.8±55.0 degrees Celsius reflects the substantial molecular weight and intermolecular forces present in the compound [2]. The relatively high flash point of 355.6 degrees Celsius indicates good thermal stability under normal handling conditions [2].

Solubility characteristics demonstrate excellent compatibility with organic solvents commonly used in peptide synthesis, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [2]. This solubility profile enables versatile synthetic applications across different reaction conditions and purification methods [2].

The predicted pKa value of 3.55±0.23 corresponds to the carboxylic acid functionality and aligns with typical values observed for protected aspartic acid derivatives [2]. This acidity constant influences the ionization behavior and reactivity of the free carboxyl group under various pH conditions [2].

Stability requirements mandate storage at 2-8 degrees Celsius under sealed, dry conditions to prevent hydrolysis of the ester linkages and maintain chemical integrity [2] [14]. These storage parameters reflect the sensitivity of both the 9-fluorenylmethoxycarbonyl and cyclohexyl ester protecting groups to moisture and elevated temperatures [2] [14].

Spectroscopic Characteristics

Table 2: Spectroscopic Properties of 9-Fluorenylmethoxycarbonyl-L-aspartic acid beta-cyclohexyl ester

TechniqueCharacteristic FeaturesReference
Ultraviolet-Visible SpectroscopyStrong UV absorption from fluorene group; λmax: 265 nm [10] [16] [24]
Infrared SpectroscopyC=O stretch (ester) ~1740 cm⁻¹; N-H stretch ~3300-3500 cm⁻¹; C=O stretch (carboxylic acid) ~1700 cm⁻¹ [16] [26] [27]
Mass SpectrometryMolecular ion peak [M+H]⁺ at m/z 438.5 [1] [4]
Nuclear Magnetic Resonance¹H signals: Fmoc aromatic (7.2-7.8 ppm), cyclohexyl (1.2-2.0 ppm) [11] [26] [30]

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns dominated by the fluorene chromophore present in the 9-fluorenylmethoxycarbonyl protecting group [10] [16] [24]. The maximum absorption wavelength occurs at approximately 265 nanometers, which is typical for fluorenylmethoxycarbonyl-protected compounds and enables convenient monitoring during synthetic procedures [10] [16] [24].

Infrared spectroscopy provides distinct fingerprint regions for functional group identification [16] [26] [27]. The ester carbonyl stretch appears around 1740 wavenumbers, while the carboxylic acid carbonyl stretch occurs near 1700 wavenumbers [16] [26] [27]. The amino group protected by the 9-fluorenylmethoxycarbonyl moiety exhibits N-H stretching vibrations in the 3300-3500 wavenumber region [16] [26] [27].

Mass spectrometric analysis confirms the molecular weight through the appearance of the protonated molecular ion peak at mass-to-charge ratio 438.5 [1] [4]. Fragmentation patterns provide structural confirmation through the loss of characteristic groups including the cyclohexyl ester and 9-fluorenylmethoxycarbonyl fragments [1] [4].

Nuclear magnetic resonance spectroscopy offers detailed structural elucidation capabilities [11] [26] [30]. Proton nuclear magnetic resonance spectra display characteristic aromatic signals from the fluorene moiety in the 7.2-7.8 parts per million region, while cyclohexyl protons appear as complex multiplets in the 1.2-2.0 parts per million range [11] [26] [30]. The alpha proton of the aspartic acid residue typically appears as a multiplet around 4.2-4.6 parts per million [26] [30].

Conformational Analysis

The conformational behavior of 9-fluorenylmethoxycarbonyl-L-aspartic acid beta-cyclohexyl ester involves multiple rotatable bonds that contribute to the overall molecular flexibility [22] [25]. The primary conformational degrees of freedom include rotation around the N-C(alpha) bond, the C(alpha)-C(beta) bond, and the bonds within the cyclohexyl ester moiety [22] [25].

Theoretical calculations using density functional theory methods have been employed to investigate the conformational preferences of aspartic acid ester derivatives [22] [25]. These computational studies reveal that both steric and hyperconjugative interactions contribute significantly to the relative stability of different conformers [22] [25]. The bulky 9-fluorenylmethoxycarbonyl and cyclohexyl ester protecting groups introduce additional steric constraints that influence the accessible conformational space [22] [25].

The cyclohexyl ester group adopts preferentially a chair conformation to minimize steric strain, which is the most stable arrangement for six-membered saturated rings [31]. This conformational preference affects the overall molecular shape and potentially influences intermolecular interactions in solid-state packing arrangements [31].

Natural bond orbital analyses indicate that hyperconjugative stabilization plays an important role in determining conformer populations [22] [25]. The electron-donating and electron-withdrawing characteristics of the various substituents create a complex electronic environment that modulates the conformational energy landscape [22] [25].

Intramolecular hydrogen bonding represents a secondary factor in conformational stabilization, though it may contribute to the overall stability of certain conformers [22] [25]. The spatial arrangement of the carboxyl group, amino protecting group, and ester functionality can potentially enable weak intramolecular interactions that influence conformational preferences [22] [25].

XLogP3

4.3

Dates

Modify: 2023-08-15

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